Product packaging for Methyl 4-ethoxy-1-benzofuran-6-carboxylate(Cat. No.:CAS No. 1291493-09-8)

Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Cat. No.: B1455208
CAS No.: 1291493-09-8
M. Wt: 220.22 g/mol
InChI Key: TYAYPTAXRIVISM-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291492-39-1) is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol. This ester derivative belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and organic synthesis . Benzofuran derivatives are recognized for their wide array of pharmacological activities, serving as key structural components in various bioactive molecules and approved therapeutics . The core benzofuran structure is a privileged scaffold in drug discovery due to its remarkable structural modifiability, high bioavailability, and target diversity . Researchers value this specific methyl ester derivative as a versatile synthetic intermediate or building block for the design and development of novel compounds with potential therapeutic applications . Its structure, featuring a 4-ethoxy substitution and a methyl ester group at the 6-position, makes it a suitable precursor for further chemical transformations to create libraries of molecules for biological screening. The primary research value of this compound is rooted in the established biological profile of the benzofuran chemical class. Scientific literature extensively documents that benzofuran derivatives exhibit substantial anti-cancer properties . These compounds can act through multi-target mechanisms, including the inhibition of key enzymes and the induction of apoptosis (programmed cell death) in various cancer cell lines . Studies on analogous benzofuran compounds have demonstrated promising efficacy against diverse human cancer cells, such as lung (A549, H1299), breast (MCF-7, MDA-MB-231), and colon cancer cells, with some derivatives showing potent activity in low micromolar or nanomolar ranges . Beyond oncology research, benzofuran scaffolds are also investigated for their antimicrobial, anti-inflammatory, and antioxidant activities, highlighting the broad utility of this compound class in life sciences research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B1455208 Methyl 4-ethoxy-1-benzofuran-6-carboxylate CAS No. 1291493-09-8

Properties

IUPAC Name

methyl 4-ethoxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-10-6-8(12(13)14-2)7-11-9(10)4-5-16-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAYPTAXRIVISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-ethoxy-1-benzofuran-6-carboxylate is a compound belonging to the benzofuran family, characterized by its unique substitution pattern that influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12O4C_{12}H_{12}O_4 and a molecular weight of approximately 220.23 g/mol. The compound features a benzofuran ring with an ethoxy group at the 4-position and a carboxylate ester at the 6-position, which enhances its lipophilicity and potential bioavailability.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activities. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Prostate Cancer (PC3)

For instance, a study highlighted that certain benzofuran derivatives demonstrated IC50 values as low as 16.4 μM against lung adenocarcinoma cells, indicating potent anticancer effects .

Anti-inflammatory and Antimicrobial Activities

Benzofuran derivatives are also noted for their anti-inflammatory and antimicrobial properties. This compound has been associated with the modulation of inflammatory pathways and exhibits activity against various microbial strains.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : The compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating oxidative stress levels within cells.
  • Gene Expression Modulation : It has been observed to activate signaling pathways like MAPK/ERK, influencing cell proliferation and differentiation.
  • Cytotoxic Mechanisms : The compound's structural features allow it to bind to specific biomolecules, leading to inhibition or activation of critical signaling pathways involved in cancer cell growth .

Comparative Analysis with Similar Compounds

The following table summarizes some comparable compounds along with their notable activities:

Compound NameStructural FeaturesNotable Activities
Methyl 4-hydroxybenzoateHydroxyl group at para positionAntioxidant properties
BenzofuranBasic structure without substitutionsFound in many natural products
Methyl 2-benzofurancarboxylateCarboxyl group at different positionExhibits anti-inflammatory effects
Methyl 3-(4-hydroxyphenyl)propionateAryl substitution affecting reactivityPotential anticancer activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : Various studies have tested the compound on human cancer cell lines, revealing significant cytotoxic effects across multiple types of cancers.
  • In Vivo Models : Animal studies have shown promising results in reducing tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Methyl 4-ethoxy-1-benzofuran-6-carboxylate has shown potential as an anticancer agent. Benzofuran derivatives are known for their ability to inhibit various cancer cell lines. For instance, a study highlighted the effectiveness of benzofuran derivatives in targeting lung adenocarcinoma cells, demonstrating significant cytotoxicity and inhibition of tumor growth through modulation of key signaling pathways such as AKT and PLK1 .

Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit antimicrobial activity. A synthesis study focused on various halogenated benzofuran derivatives, including this compound, reported promising results against bacterial strains, suggesting its utility in developing new antimicrobial agents .

Synthesis and Industrial Applications

Synthesis of Complex Molecules
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic synthesis. For example, it can be used to synthesize various derivatives that possess enhanced biological activity or novel properties .

Polymer Chemistry
This compound can also play a role in polymer chemistry as a precursor for creating polymeric materials with specific properties. The incorporation of benzofuran units into polymers can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)16.4Inhibition of AKT signaling pathway
Halogenated BenzofuransVarious (Breast, Prostate)VariesModulation of cell cycle regulation

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Halogenated BenzofuransEscherichia coli12

Case Studies

Case Study 1: Anticancer Research
In a recent study, this compound was evaluated alongside other benzofuran derivatives for their anticancer properties. The results indicated that this compound effectively inhibited the proliferation of cancer cells while sparing normal cells, showcasing its potential for therapeutic use in oncology .

Case Study 2: Synthesis Optimization
A research team optimized the synthetic route for producing this compound, achieving higher yields through modified reaction conditions. This optimization not only improved the efficiency of synthesis but also reduced the environmental impact associated with the production process .

Comparison with Similar Compounds

Substituent Variations in Benzofuran Esters

The benzofuran core allows for diverse functionalization. Below is a comparison with analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Purity
Methyl 4-ethoxy-1-benzofuran-6-carboxylate Ethoxy (4), Methyl ester (6) C₁₂H₁₂O₄ 220.22 784195-75-1 95%
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate Bromo (6), Benzyloxy (5), Phenyl (2) C₂₆H₂₁BrO₄ 493.35 Not provided N/A
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Bromo (6), Propenoxy (5), Methyl (2) C₂₁H₁₉BrO₄ 415.3 308295-64-9 N/A
Methyl 4-ethoxybenzoate Ethoxy (4), Methyl ester (1) C₁₀H₁₂O₃ 180.20 23676-08-6 95%

Key Observations :

  • Substituent Complexity : Brominated analogs (e.g., ) exhibit higher molecular weights due to halogens and bulky groups, impacting solubility and reactivity.
  • Functional Group Diversity : The ethoxy group in this compound enhances electron-donating effects compared to simpler esters like Methyl 4-ethoxybenzoate.

Physical and Chemical Properties

  • Volatility : Unlike volatile methyl esters (e.g., methyl salicylate, a VOC), benzofuran derivatives are less volatile due to aromatic stabilization.
  • Polarity: The ethoxy and ester groups increase polarity, but brominated analogs (e.g., ) show higher hydrophobicity (XLogP3 = 5.7 vs. ~2–3 for non-halogenated benzofurans).

Research Findings and Discrepancies

  • CAS Number Variability : Conflicting CAS entries for this compound suggest inconsistencies in commercial databases.
  • Biological Activity : While diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) have ecological roles, benzofuran esters are more often explored for synthetic utility.

Preparation Methods

Five-Step Synthesis from 4-Hydroxyindanone (Patent US20090131688A1)

This method involves a sequence of five reactions starting from 4-hydroxyindanone without isolating intermediates until the final step:

Step Number Reaction Type Description
1 Ketone Silylation Protection of the ketone group as a silyl enol ether.
2 Ozonolysis Cleavage of the silylated enol ether to form an aldehyde intermediate.
3 Oxidation Conversion of the aldehyde to a carboxylic acid or ester intermediate.
4 Esterification Formation of the methyl ester group at the 6-position.
5 Aromatization Final aromatization to form the benzofuran ring system with the desired substitution.
  • The final compound of formula (I), methyl 4-benzofuran-carboxylate, is then subjected to saponification if the acid form is desired.
  • This method faces challenges such as high-temperature Claisen rearrangement (>200°C) and formation of positional isomers (notably 6-position isomer) that are difficult to separate.
  • Overall yield reported is approximately 21% for the target compound.

Etherification of 4-Hydroxy-1-benzofuran-6-carboxylic Acid (Benchchem Data)

An alternative and more straightforward route involves:

Step Number Reaction Type Reagents and Conditions Outcome
1 Esterification 4-Hydroxy-1-benzofuran-6-carboxylic acid + Methanol + Acid catalyst (e.g., H2SO4) Formation of methyl 4-hydroxy-1-benzofuran-6-carboxylate
2 Allylation/Etherification Reaction of hydroxyl group with allyl bromide in presence of base (e.g., K2CO3) Formation of methyl 4-(allyloxy)-1-benzofuran-6-carboxylate
  • For the ethoxy substituent, a similar alkylation can be performed using ethyl bromide or equivalent ethylating agents under basic conditions.
  • This method is advantageous due to milder conditions and fewer side products.

Suzuki Coupling and Functional Group Transformations (Journal of Pharmaceutical Sciences, 2025)

A more complex synthetic approach involves:

  • Preparation of brominated benzofuran intermediates.
  • Suzuki coupling reactions with pinacol boronates bearing ethoxy or related substituents.
  • Subsequent hydrolysis, reduction, or protective group manipulations to yield this compound.

Key reagents and conditions include:

Step Reagents and Conditions Purpose
(i) Bromination: Br2, CH2Cl2 or Br2, CH2Cl2-NaHCO3 aq. Introduction of bromine substituent for coupling
(ii) Esterification: KOH, MeOH-THF or K2CO3, EtOH Formation of methyl or ethyl esters
(iii) Suzuki Coupling: PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN Formation of C-C bond with ethoxy-substituted phenyl boronate
(iv) Hydrolysis, reduction, or deprotection as required Final functional group adjustments
  • This route allows for structural diversification and optimization of substituents on the benzofuran core.
  • It is well-suited for preparing derivatives with complex substitution patterns, including the ethoxy group at position 4.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reactions Temperature Conditions Yield (%) Advantages Disadvantages
Five-step synthesis from 4-hydroxyindanone 4-Hydroxyindanone Silylation, ozonolysis, oxidation, esterification, aromatization High (>200°C for Claisen) ~21 Multi-step one-pot, well-defined steps High temperature, positional isomers
Esterification and etherification 4-Hydroxy-1-benzofuran-6-carboxylic acid Acid-catalyzed esterification, alkylation with ethyl bromide Mild Moderate Mild conditions, fewer side products Requires pure starting acid
Suzuki coupling-based synthesis Bromobenzofuran derivatives Bromination, Suzuki coupling, hydrolysis, reduction Moderate Variable Flexible for substitutions, high purity Multi-step, requires palladium catalyst

Research Findings and Notes

  • The five-step method from hydroxyindanone is classical but suffers from low yield and byproduct formation, particularly positional isomers that complicate purification.
  • Direct etherification of hydroxybenzofuran carboxylic acid esters is a practical and scalable approach, especially for ethoxy or allyloxy substituents, using standard alkylation chemistry under basic conditions.
  • Suzuki coupling methods allow for sophisticated molecular modifications and are useful in medicinal chemistry research for structure-activity relationship studies, although they require more complex setups and catalysts.
  • The choice of method depends on the availability of starting materials, desired purity, scale, and downstream applications.

Summary Table of Key Reaction Conditions for Preparation

Step Reagents/Conditions Notes
Ketone Silylation Silyl chloride reagents, base Protects ketone for ozonolysis
Ozonolysis O3, low temperature Cleaves double bonds, forms aldehyde
Oxidation Oxidants like KMnO4 or H2O2 Converts aldehyde to acid or ester
Esterification Methanol, acid catalyst (e.g., H2SO4) Forms methyl ester
Aromatization Heat, acid/base catalysts Forms benzofuran ring
Etherification Alkyl halide (e.g., ethyl bromide), base (K2CO3) Introduces ethoxy group at 4-position
Suzuki Coupling Pd catalyst, base, pinacol boronate derivatives For C-C bond formation with substituted phenyl groups

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-ethoxy-1-benzofuran-6-carboxylate?

A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the benzofuran core, followed by esterification and etherification steps. For example, analogous compounds like 3-hydroxy acids and spirobenzofuran derivatives have been synthesized via cyclization of ketone precursors under acidic conditions . Key steps include:

  • Cyclization : Optimize reaction time and temperature to prevent side reactions.
  • Esterification : Use methanol under reflux with a catalytic acid (e.g., H₂SO₄).
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Employ a combination of ¹H, ¹³C, and 2D NMR (COSY, NOESY) to assign substituents. For example:

  • ¹H NMR : The ethoxy group (–OCH₂CH₃) shows a triplet (~1.3 ppm) and quartet (~3.4–4.0 ppm). Aromatic protons on the benzofuran ring appear as distinct doublets in the 6.5–8.0 ppm range .
  • NOESY : Correlations between the methyl ester (–COOCH₃) and adjacent protons confirm spatial arrangement .

Q. What crystallographic techniques are suitable for determining the molecular structure?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters:

  • Data collection : Use high-resolution (<1.0 Å) data to resolve electron density for the ethoxy and ester groups.
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?

Contradictions may arise from dynamic effects (e.g., rotational barriers in the ethoxy group). Strategies:

  • Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures.
  • DFT calculations : Compare optimized geometries (using Gaussian or ORCA) with X-ray bond lengths/angles to validate static vs. dynamic structures .

Q. What experimental design considerations are critical for studying the compound’s reactivity in medicinal chemistry applications?

Focus on functional group compatibility. For example:

  • Ester hydrolysis : Test under acidic (HCl/MeOH) vs. basic (NaOH/H₂O) conditions to avoid benzofuran ring degradation.
  • Electrophilic substitution : Monitor regioselectivity at the 4-ethoxy or 6-ester positions using halogenation or nitration .

Q. How can polymorphism or solvate formation impact physicochemical characterization?

Polymorphs may differ in melting points or solubility. Mitigation steps:

  • Crystallization screening : Use solvents of varying polarity (e.g., ethanol, DCM, hexane).
  • Thermal analysis (DSC/TGA) : Identify phase transitions and solvent loss events .

Q. What computational methods are effective for predicting electronic properties (e.g., HOMO-LUMO gaps)?

Density Functional Theory (DFT) with basis sets like 6-31G(d,p) provides reliable results. Applications:

  • Frontier orbitals : Analyze electron density distribution to predict sites for nucleophilic/electrophilic attacks.
  • Solvent effects : Use PCM (Polarizable Continuum Model) to simulate solvation .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in the final esterification step?

Potential causes and solutions:

  • Incomplete reaction : Extend reaction time or use Dean-Stark traps to remove water.
  • Side reactions : Replace protic acids (H₂SO₄) with Lewis acids (BF₃·Et₂O) to minimize ester hydrolysis .

Q. What analytical techniques validate purity for publication-quality data?

Combine:

  • HPLC-MS : Detect impurities at <0.1% levels.
  • Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
  • XRD : Ensure single-phase crystals with R-factor <5% .

Q. How can researchers differentiate between isomeric byproducts in benzofuran derivatives?

Use tandem mass spectrometry (MS/MS) and NOESY:

  • MS/MS fragmentation : Compare diagnostic peaks (e.g., loss of –OCH₂CH₃ vs. –COOCH₃).
  • NOESY correlations : Identify spatial proximity of substituents to rule out regioisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-ethoxy-1-benzofuran-6-carboxylate
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